

strategies to minimize n-1 deletions in TNA synthesis

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Compound of Interest		
Compound Name:	DMTr-TNA-U-amidite	
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Technical Support Center: TNA Synthesis

Welcome to the Technical Support Center for Threose Nucleic Acid (TNA) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize n-1 deletions and other common impurities during your TNA synthesis experiments.

Troubleshooting Guide: Minimizing n-1 Deletions in TNA Synthesis

N-1 deletions are a common type of impurity in solid-phase oligonucleotide synthesis, arising from the failure to add a nucleotide in a given cycle. Due to their similarity in size and chemical properties to the full-length product (FLP), n-1 deletions can be challenging to remove. This guide provides strategies to address the root causes of n-1 deletions in TNA synthesis.

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issue deblocking -> solution deblocking;

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Caption: A single cycle in solid-phase TNA synthesis.

- Deblocking (Detritylation):
 - Reagent: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
 - Procedure: Flow the deblocking solution through the synthesis column to remove the 5' DMT protecting group from the solid-support-bound oligonucleotide.
 - Time: 2-3 minutes (optimize based on synthesizer and sequence).
- Washing:
 - Reagent: Anhydrous Acetonitrile (ACN).



- Procedure: Thoroughly wash the column with ACN to remove the deblocking reagent and any residual water.
- · Coupling:
 - Reagents:
 - TNA phosphoramidite solution (e.g., 0.1 M in ACN).
 - Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in ACN).
 - Procedure: Simultaneously deliver the TNA phosphoramidite and activator solutions to the column to initiate the coupling reaction.
 - Time: 5-15 minutes (this is a critical parameter to optimize for TNA).
- Washing:
 - Reagent: Anhydrous Acetonitrile (ACN).
 - Procedure: Wash the column to remove unreacted phosphoramidite and activator.
- Capping:
 - Reagents:
 - Cap A: Acetic Anhydride in THF/Pyridine or Lutidine.
 - Cap B: 16% N-Methylimidazole (NMI) in THF.
 - Procedure: Deliver the capping reagents to the column to acetylate any unreacted 5'hydroxyl groups.
 - Time: 1-2 minutes.
- Washing:
 - Reagent: Anhydrous Acetonitrile (ACN).



- Procedure: Wash the column to remove excess capping reagents.
- Oxidation:
 - Reagent: 0.02 M Iodine in THF/Pyridine/Water.
 - Procedure: Flow the oxidizing solution through the column to convert the unstable phosphite triester linkage to a stable phosphate triester.
 - Time: 1-2 minutes.
- Washing:
 - Reagent: Anhydrous Acetonitrile (ACN).
 - Procedure: Wash the column to remove the oxidation solution.

This completes one cycle. The process is repeated until the desired TNA sequence is synthesized.

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